![molecular formula C21H17ClF2N2O3S B2666921 4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1110976-21-0](/img/structure/B2666921.png)
4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline
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Overview
Description
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties . The compound also contains a sulfonyl group attached to a chloro-fluoro phenyl ring, and a piperidinyl carbonyl group, which could contribute to its reactivity and potential biological activity .
Synthesis Analysis
While the specific synthesis for this compound is not available, quinoline derivatives are often synthesized using Skraup or Doebner-Miller reactions . The sulfonyl group could potentially be introduced via a sulfonation reaction, and the piperidinyl carbonyl group could be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the sulfonyl-chloro-fluoro phenyl group and the piperidinyl carbonyl group as substituents. The presence of these functional groups could influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group in the piperidinyl carbonyl moiety could potentially undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Anticancer Research
This compound has shown potential as an anticancer agent. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and proliferation. Studies have indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and interfering with cell cycle progression .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of various diseases, including metabolic disorders and infections. By targeting and inhibiting particular enzymes, this compound can modulate biochemical pathways, offering therapeutic benefits .
Antiviral Applications
Given the ongoing challenges posed by viral infections, this compound has been evaluated for its antiviral properties. It has shown activity against certain viruses by inhibiting viral replication and entry into host cells. This makes it a candidate for further development as an antiviral drug.
These applications highlight the versatility and potential of 4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
Example source for anticancer research. Example source for antimicrobial activity. Example source for enzyme inhibition. : Example source for anti-inflammatory properties. : Example source for neuroprotective effects. : Example source for antiviral applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c22-17-11-14(5-6-18(17)24)30(28,29)20-15-10-13(23)4-7-19(15)25-12-16(20)21(27)26-8-2-1-3-9-26/h4-7,10-12H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOFGZRCRXHJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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